molecular formula C15H20Cl2N6O B1663710 Nvp dpp 728 dihydrochloride CAS No. 207556-62-5

Nvp dpp 728 dihydrochloride

Cat. No.: B1663710
CAS No.: 207556-62-5
M. Wt: 371.3 g/mol
InChI Key: VNACOBVZDCLAEV-GXKRWWSZSA-N
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Description

DPP-728, also known as NVP-DPP728, is a potent, selective, and reversible inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones, which are involved in the regulation of insulin secretion. By inhibiting DPP-IV, DPP-728 helps to prolong the activity of incretin hormones, thereby enhancing insulin secretion and improving blood glucose control. This makes DPP-728 a promising candidate for the treatment of type 2 diabetes mellitus .

Future Directions

Currently, NVP DPP 728 dihydrochloride is used for research purposes . It has potential for investigating diabetes mellitus in research studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DPP-728 involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of DPP-728 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

DPP-728 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of DPP-728, which may have different pharmacological properties and potential therapeutic applications .

Scientific Research Applications

DPP-728 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Sitagliptin: Another potent DPP-IV inhibitor with a similar mechanism of action.

    Vildagliptin: Known for its high selectivity and efficacy in inhibiting DPP-IV.

    Saxagliptin: Distinguished by its unique chemical structure and pharmacokinetic properties.

Compared to these compounds, DPP-728 is unique in its specific binding affinity and reversible inhibition mechanism, which may offer advantages in terms of efficacy and safety .

Properties

IUPAC Name

6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O.2ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);2*1H/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNACOBVZDCLAEV-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207556-62-5
Record name NVP-DPP-728 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207556625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NVP-DPP-728 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWKTKAMJUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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